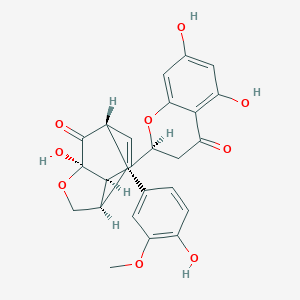

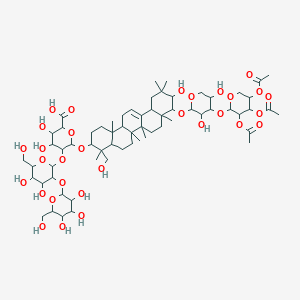

大豆サポニンAa

説明

Soyasaponin Aa is a triterpenoid glycoside found in soybeans (Glycine max)Soyasaponin Aa has been studied for its potential health benefits, including anti-inflammatory, anti-carcinogenic, and cardio-protective properties .

科学的研究の応用

Chemistry: Used as a model compound for studying glycosylation reactions and triterpenoid biosynthesis.

Medicine: Studied for its anti-inflammatory, anti-carcinogenic, and cardio-protective properties.

Industry: Utilized in the development of functional foods and nutraceuticals due to its health benefits.

作用機序

Target of Action

Soyasaponin Aa primarily targets Toll-like receptor 4 (TLR4) and myeloid differentiation factor 88 (MyD88) . It also interacts with PPARγ and C/EBPα± in 3T3-L1 adipocytes . These targets play crucial roles in inflammation and adipocyte differentiation.

Mode of Action

Soyasaponin Aa reduces inflammation by downregulating MyD88 expression and suppressing the recruitments of TLR4 and MyD88 into lipid rafts . In adipocytes, it inhibits differentiation and expression of various adipogenic marker genes by downregulating the adipogenesis-related transcription factors PPARγ and C/EBPα± .

Biochemical Pathways

Soyasaponin Aa affects the TLR4/MyD88 signaling pathway . It decreases the mRNA levels of TNFα, IL-6, IL-1β, COX-2, and iNOS, and the protein levels of MD-2, TLR4, MyD88, TIRAP, p-IRAK-4, p-IRAK-1, and TRAF6 . In the adipogenesis pathway, it downregulates PPARγ and C/EBPα± .

Result of Action

The molecular and cellular effects of Soyasaponin Aa’s action include a significant reduction in the levels of TNFα, IL-6, and NO in serum, and a decrease in the mRNA levels of TNFα, IL-6, IL-1β, COX-2, and iNOS . It also suppresses adipocyte differentiation .

Action Environment

Environmental factors such as watering, temperature, and light can affect the production of beneficial components in soybean, including Soyasaponin Aa . The accumulation patterns of Soyasaponin Aa can vary under different abiotic stress conditions .

生化学分析

Biochemical Properties

Soyasaponin Aa interacts with various enzymes and proteins in biochemical reactions. It has been demonstrated that the UGT73F4 gene could be responsible for the biosynthesis of Soyasaponin Aa . The accumulation patterns of Soyasaponin Aa were found to be different in various soybean cultivars, and its contents were also altered under several abiotic stress conditions .

Cellular Effects

Soyasaponin Aa has been reported to possess specific bioactive properties, such as in vitro anti-cancer properties by modulating the cell cycle and inducing apoptosis . It has also been shown to have a dose-dependent cellular antioxidant activity at concentrations ranging between 25 and 400 μg/mL in 24 hours .

Molecular Mechanism

The molecular mechanism of Soyasaponin Aa involves its interaction with various biomolecules. It has been suggested that Soyasaponin Aa exerts its effects at the molecular level by downregulating PPARγ in 3T3-L1 adipocytes . This could potentially lead to anti-obesity effects.

Dosage Effects in Animal Models

In animal models, the effects of Soyasaponin Aa vary with different dosages. For instance, it has been reported that Soyasaponin Aa reduces inflammation in a dose-dependent manner in lipopolysaccharide (LPS)-challenged inflamed male ICR mice .

Metabolic Pathways

Soyasaponin Aa is involved in various metabolic pathways. It has been suggested that the UGT73F4 gene could be responsible for the biosynthesis of Soyasaponin Aa

Transport and Distribution

The transport and distribution of Soyasaponin Aa within cells and tissues involve the MATE (Multidrug and toxic compound extrusion) transporter family. Specifically, GmMATE100 has been identified as the first soyasaponin transporter responsible for the transport of Soyasaponin Aa from the cytoplasm to the vacuole .

Subcellular Localization

Soyasaponin Aa is localized to the vacuolar membrane in both plant and yeast cells This subcellular localization could potentially affect its activity or function

準備方法

Synthetic Routes and Reaction Conditions: The biosynthesis of soyasaponin Aa in soybeans involves several enzymatic steps. Key enzymes such as CYP72A69 and UGT73F4 play crucial roles in the biosynthetic pathway . The synthetic route typically involves the hydroxylation of soyasapogenol A, followed by glycosylation to form soyasaponin Aa.

Industrial Production Methods: Industrial production of soyasaponin Aa primarily relies on extraction from soybean seeds. The extraction process involves grinding the seeds, followed by solvent extraction using ethanol or methanol. The extract is then purified using chromatographic techniques to isolate soyasaponin Aa .

化学反応の分析

Types of Reactions: Soyasaponin Aa undergoes various chemical reactions, including:

Oxidation: Soyasaponin Aa can be oxidized to form different derivatives.

Hydrolysis: Acidic or enzymatic hydrolysis can break down soyasaponin Aa into its aglycone and sugar components.

Glycosylation: Additional glycosylation reactions can modify the sugar moieties attached to the aglycone.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Hydrolysis: Hydrochloric acid or specific glycosidases are used for hydrolysis reactions.

Glycosylation: Glycosyltransferases are employed for glycosylation reactions.

Major Products:

Oxidation: Oxidized derivatives of soyasaponin Aa.

Hydrolysis: Soyasapogenol A and various sugar moieties.

Glycosylation: Modified soyasaponin Aa with additional sugar units.

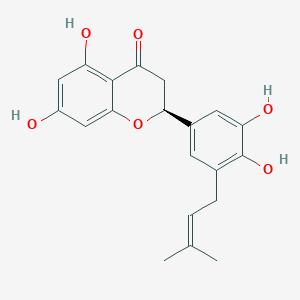

類似化合物との比較

Soyasaponin Aa is part of a larger family of soyasaponins, which include:

Soyasaponin Ab: Similar to soyasaponin Aa but with different sugar moieties.

Soyasaponin Bb: Another triterpenoid glycoside with distinct biological activities.

Soyasaponin Ba: Differentiated by its glycosylation pattern.

Uniqueness of Soyasaponin Aa:

Specific Biological Activities: Soyasaponin Aa has unique anti-inflammatory and cardio-protective properties that are not as pronounced in other soyasaponins.

Distinct Glycosylation Pattern: The specific arrangement of sugar moieties in soyasaponin Aa contributes to its unique biological effects.

特性

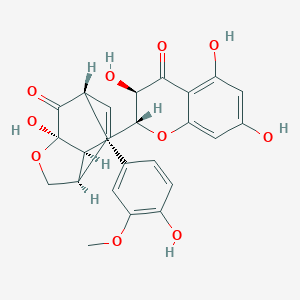

IUPAC Name |

5-[4,5-dihydroxy-6-(hydroxymethyl)-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-6-[[9-[3,5-dihydroxy-4-(3,4,5-triacetyloxyoxan-2-yl)oxyoxan-2-yl]oxy-10-hydroxy-4-(hydroxymethyl)-4,6a,6b,8a,11,11,14b-heptamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-3,4-dihydroxyoxane-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C64H100O31/c1-25(68)85-33-23-84-56(50(87-27(3)70)46(33)86-26(2)69)91-45-30(71)22-83-54(44(45)79)95-52-51(80)59(4,5)19-29-28-11-12-35-61(7)15-14-36(62(8,24-67)34(61)13-16-64(35,10)63(28,9)18-17-60(29,52)6)90-58-49(42(77)41(76)47(92-58)53(81)82)94-57-48(40(75)38(73)32(21-66)89-57)93-55-43(78)39(74)37(72)31(20-65)88-55/h11,29-52,54-58,65-67,71-80H,12-24H2,1-10H3,(H,81,82) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KBGJRGWLUHSDLW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1COC(C(C1OC(=O)C)OC(=O)C)OC2C(COC(C2O)OC3C(C(CC4C3(CCC5(C4=CCC6C5(CCC7C6(CCC(C7(C)CO)OC8C(C(C(C(O8)C(=O)O)O)O)OC9C(C(C(C(O9)CO)O)O)OC1C(C(C(C(O1)CO)O)O)O)C)C)C)C)(C)C)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C64H100O31 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1365.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Acetylsoyasaponin A4 | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0039481 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

117230-33-8 | |

| Record name | Acetylsoyasaponin A4 | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0039481 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

255 - 258 °C | |

| Record name | Acetylsoyasaponin A4 | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0039481 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Q1: What is the mechanism of action of Soyasaponin Aa in inhibiting adipocyte differentiation?

A1: Soyasaponin Aa exerts its anti-obesity effects by inhibiting the differentiation of preadipocytes into mature adipocytes. Research suggests that Soyasaponin Aa achieves this by downregulating the expression of key adipogenic transcription factors, particularly Peroxisome proliferator-activated receptor gamma (PPARγ) and CCAAT-enhancer-binding protein alpha (C/EBPα) []. These transcription factors play a crucial role in the differentiation process, and their suppression by Soyasaponin Aa leads to reduced lipid accumulation and expression of adipogenic marker genes like adiponectin, adipocyte fatty acid-binding protein 2, and fatty acid synthase [].

Q2: How does the structure of Soyasaponin Aa compare to Soyasaponin Ab, and what impact does this have on their biological activity?

A2: Both Soyasaponins Aa and Ab belong to group A soyasaponins, characterized by an oligosaccharide structure at the 22-hydroxyl position. This structural feature distinguishes them from group B soyasaponins (Ba, Bb, Bb', Bc, and Bd) []. While both Aa and Ab demonstrate anti-adipogenic activity, group B soyasaponins exhibit significantly stronger inhibitory effects against bacterial neuraminidase. Molecular docking studies suggest that the extra oligosaccharide scaffold in group A soyasaponins, including Soyasaponin Aa, hinders their entry into the neuraminidase binding pocket, explaining their reduced inhibitory activity compared to group B counterparts [].

Q3: Are there any analytical methods available to quantify Soyasaponin Aa in food products?

A3: Yes, researchers have developed a new extraction method coupled with hydrophilic interaction liquid chromatography with mass spectrometric detection (HILIC-MS) for identifying and quantifying soyasaponins, including Soyasaponin Aa, in soybean-based yogurt alternatives []. This method requires adjusting the pH of the yogurt alternative to optimize Soyasaponin solubility before extraction. The method boasts good linearity, precision, and limits of detection and quantification, allowing for accurate determination of Soyasaponin Aa levels in food products [].

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] 2-(4-hydroxyphenyl)-N-sulfooxyethanimidothioate](/img/structure/B192387.png)